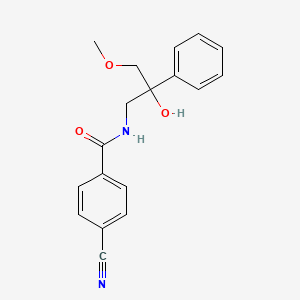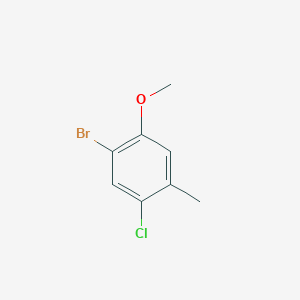
1-BRomo-5-chloro-2-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Bromo-5-chloro-2-methoxy-4-methylbenzene" is a halogenated methoxybenzene, which is a class of compounds that are not produced in large technical quantities but are ubiquitous in the environment. These compounds can have both biogenic and anthropogenic origins, as seen in the study of various halogenated anisoles in the marine troposphere .
Synthesis Analysis
The synthesis of halogenated methoxybenzenes can be complex, involving multiple steps and regioselective reactions. For example, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involved reactions with methylamine, sodium methoxide, and 4-methylbenzenethiolate anion, followed by bromination and hydrolysis to achieve the final product . Another study describes the synthesis of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, from dimethyl terephthalate through a six-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Molecular Structure Analysis
The molecular structure of halogenated methoxybenzenes can be characterized by spectroscopic methods such as IR and NMR. For instance, the structure of 1-bromo-2,4-dinitrobenzene, a related compound, was characterized using these techniques . The title compound likely exhibits similar structural characteristics, with the presence of bromo, chloro, methoxy, and methyl groups attached to the benzene ring influencing its chemical behavior.
Chemical Reactions Analysis
Halogenated methoxybenzenes can participate in various chemical reactions due to the presence of reactive halogen atoms. For example, the title compound, 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, was obtained as a major product from the radical bromination of 4-methoxy-1,2-dimethylbenzene, indicating that bromination is a key reaction for these compounds . Schiff base reactions are another example, where compounds like 5-bromo-2-hydroxy-3-methoxybenzylidene derivatives are synthesized from reactions with aldehydes and hydrazides .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated methoxybenzenes are influenced by their molecular structure. The presence of halogen atoms can lead to interactions such as weak intermolecular charge-transfer interactions, as observed in the crystal structure of 1-(Dibromomethyl)-4-methoxy-2-methylbenzene . These interactions can affect properties like solubility, boiling point, and reactivity. The specific physical and chemical properties of "1-Bromo-5-chloro-2-methoxy-4-methylbenzene" would need to be determined experimentally, but it can be inferred that they would be similar to those of related compounds in the literature.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Origin
1-Bromo-5-chloro-2-methoxy-4-methylbenzene, as part of the halogenated methoxybenzenes (anisoles) group, has been studied in environmental contexts. Research indicates that these compounds, including bromochloromethoxybenzenes, are present in the environment but are not produced in significant technical quantities. A study by Führer and Ballschmiter (1998) in the marine troposphere of the Atlantic Ocean suggests that bromoanisoles have a biogenic origin, while chloroanisoles are anthropogenically sourced. This distinction is crucial in understanding the environmental impact and origin of such compounds (Führer & Ballschmiter, 1998).
Chemical Synthesis and Applications
In the realm of chemical synthesis, 1-Bromo-5-chloro-2-methoxy-4-methylbenzene plays a role as an intermediate or a reactant in various chemical reactions. For example, Yoshifuji, Kamijo, and Toyota (1993) demonstrated its use in creating sterically hindered compounds, highlighting its potential utility in synthesizing complex chemical structures (Yoshifuji et al., 1993). Similarly, research by Bovonsombat and Mcnelis (1993) on ring halogenation of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts presents another application area for brominated methoxybenzenes (Bovonsombat & Mcnelis, 1993).
Material Science and Polymer Research
In material science and polymer research, compounds like 1-Bromo-5-chloro-2-methoxy-4-methylbenzene can be significant. Sanford et al. (1999) discussed its relevance in synthesizing polymers for potential applications in electronics, such as in organic light-emitting diodes (OLEDs) or polymer solar cells (Sanford et al., 1999).
Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a chemical substance and how to handle it safely. The SDS for 1-Bromo-5-chloro-2-methoxy-4-methylbenzene can be found online . It’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
1-bromo-5-chloro-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVDQXCPLJZIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

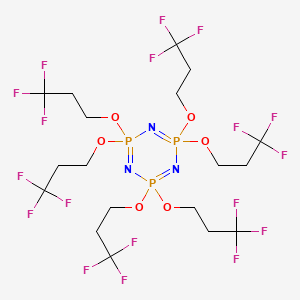

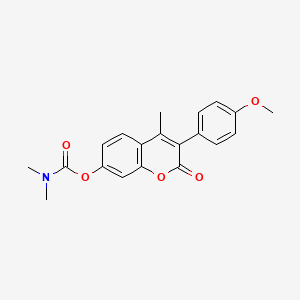


![Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550300.png)
![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2550302.png)
![2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2550303.png)
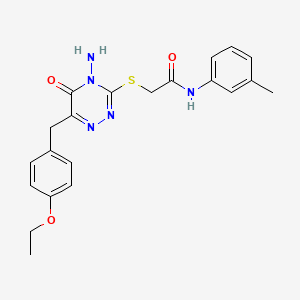

![2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2550308.png)
